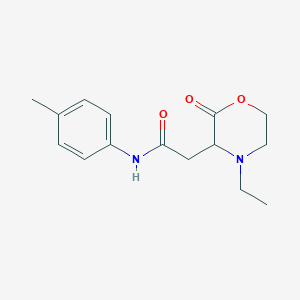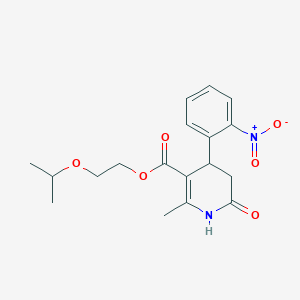![molecular formula C26H26N4O2S B4542700 2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide](/img/structure/B4542700.png)
2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives, similar to the one , involves multi-step chemical reactions, starting from common intermediates such as chloro-N-phenylacetamide, which then react with different sulfur and nitrogen-containing ligands. These syntheses often employ conditions that facilitate cyclization, substitution, and condensation reactions, leading to a diverse range of functionalized compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019). Advanced synthesis techniques utilize environmentally benign solvents like PEG-400 to improve yield and reduce pollution (Wang Sheng-qing, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of 1,2,4-triazole rings, often substituted with various alkyl or aryl groups, influencing their chemical behavior and interactions. The detailed structural elucidation through spectroscopic methods such as IR, NMR, and Mass spectrometry provides insights into the compound's framework and functional groups, facilitating the understanding of its reactivity and potential applications (K. Ramalingam et al., 2019).
Chemical Reactions and Properties
Triazole derivatives exhibit a wide range of chemical reactivities, including their use as intermediates in the synthesis of more complex molecules. They can participate in nucleophilic substitution reactions, act as ligands in coordination compounds, and serve as core structures for pharmacologically active agents. Their chemical properties are significantly influenced by the substituents on the triazole ring and the nature of the functional groups attached to it (Partridge & Smith, 1973).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. Modifications in the molecular structure can dramatically alter these properties, enabling the fine-tuning of the compound's behavior in various environments. The introduction of specific functional groups can enhance solubility in organic solvents or water, a desirable trait for pharmaceutical applications (Stefely et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are essential for understanding the compound's behavior in chemical syntheses and potential applications. Studies on similar compounds reveal that the electronic nature of the substituents on the triazole ring can significantly affect the compound's acidity, basicity, and nucleophilicity, impacting its utility in various chemical reactions (Nashed et al., 1980).
Applications De Recherche Scientifique
Synthesis and Characterization
A foundational aspect of the scientific research on compounds related to 2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide involves their synthesis and characterization. Studies have explored various cyclization methods of N-allyl-N′-arylacetamidines to produce imidazolines, dihydroquinazolines, and dihydrobenzodiazepines, providing a basis for understanding the chemical behavior and potential applications of similar compounds (Partridge & Smith, 1973). Additionally, the synthesis of amino acid derivatives, including naphthalene derivatives with potential anti-HIV activity, highlights the compound's relevance in therapeutic applications (Hamad et al., 2010).
Antimicrobial and Antibacterial Activities
Research has shown the effectiveness of similar compounds in antimicrobial and antibacterial applications. Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds have been synthesized and tested for significant antibacterial activity, indicating their potential in combating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antiviral Activities
The creation of new series of compounds, such as 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, and their evaluation against viruses like HIV, underscores the potential of 2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-benzylacetamide and its derivatives in developing antiviral agents (Hamad et al., 2010).
Heterocyclic Chemistry Applications
The compound and its related chemical structures have been utilized in heterocyclic chemistry for the synthesis of various heterocyclic systems. This includes the creation of 1,4,5-trisubstituted 1,2,3-triazoles and the exploration of their cytotoxicity, offering insights into the compound's utility in the development of new therapeutic agents (Ahmed et al., 2016).
Propriétés
IUPAC Name |
N-benzyl-2-[[5-[(1-methylnaphthalen-2-yl)oxymethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-3-15-30-24(17-32-23-14-13-21-11-7-8-12-22(21)19(23)2)28-29-26(30)33-18-25(31)27-16-20-9-5-4-6-10-20/h3-14H,1,15-18H2,2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATMVAHZEWDQGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)OCC3=NN=C(N3CC=C)SCC(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[5-{[(1-methylnaphthalen-2-yl)oxy]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4542628.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B4542656.png)

![4-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B4542664.png)
![5-methyl-2-phenyl-4-(2,2,2-trifluoro-1-(trifluoromethyl)-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4542666.png)
![5-imino-6-(3-methylbenzylidene)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4542667.png)
![1-ethyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4542670.png)

![N-(5-chloro-2-methylphenyl)-2-[(3,4-dimethoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4542688.png)
![2-(1,3-benzodioxol-5-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4542693.png)

![N-(4-methyl-1-piperazinyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4542706.png)
